1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one
Description
The compound 1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one features a pyrazolo[3,4-b]pyridine core substituted with a 4-chloro-3-methyl group and a phenyl ring.
Properties
IUPAC Name |
1-[4-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-13-17-18(21)16(20(28)25-10-8-24(9-11-25)14(2)27)12-22-19(17)26(23-13)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLZMZEIVRDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazolo[3,4-b]Pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is synthesized via microwave-assisted cyclocondensation, leveraging methodologies reported by The Journal of Organic Chemistry. 5-Amino-4-chloro-3-methyl-1-phenylpyrazole serves as the primary precursor, reacting with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione under microwave irradiation (100–120°C, 30–60 minutes). This step achieves regioselective formation of the 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid intermediate with yields exceeding 70%. The reaction proceeds via isobenzofuranone ring opening, followed by Michael addition and cyclization, as confirmed by isolation of the intermediate 3 and X-ray crystallography.
Alternative core synthesis routes include aza-Diels–Alder reactions between pyrazolylformimidamides and β-nitrostyrenes, as demonstrated by Chemical and Pharmaceutical Bulletin. This method employs microwave-assisted conditions (toluene, 100°C, 20 minutes) to yield pyrazolo[3,4-b]pyridines with nitro substituents, though subsequent reduction and functionalization steps are required to introduce the chloro and methyl groups.
Introduction of the 5-Carbonyl Group
The 5-carboxylic acid intermediate undergoes activation via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane under reflux (40°C, 2 hours). The resulting 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride is pivotal for subsequent coupling reactions.
Piperazine Coupling via Amide Bond Formation
Coupling the activated carbonyl to piperazine is achieved through nucleophilic acyl substitution. A patent by US20120232281A1 details analogous reactions using palladium catalysis (Pd(OAc)₂, Xantphos ligand) in dimethylformamide (DMF) at 85°C for 20 hours. Applied here, piperazine (1.2 equivalents) reacts with the acid chloride in the presence of triethylamine (TEA) to yield 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl-piperazine with 75–85% yield. The reaction is monitored via thin-layer chromatography (TLC) and quenched with ice-water to precipitate the product.
N-Acetylation of Piperazine
The terminal acetylation employs acetic anhydride (1.5 equivalents) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine). Stirring at room temperature for 12 hours affords the target compound 1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one in 90–95% yield. Excess reagents are removed via aqueous workup (NaHCO₃ wash), followed by column chromatography (silica gel, ethyl acetate/hexane) to achieve >98% purity.
Purification and Characterization
Crystallization from ethanol/water (1:3) yields pale-yellow crystals suitable for X-ray diffraction, confirming the molecular structure. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies substituent positions:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.65–7.40 (m, 5H, phenyl), 3.85–3.60 (m, 8H, piperazine), 2.45 (s, 3H, COCH₃), 2.30 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (COCH₃), 165.8 (CON), 152.1–110.7 (pyrazolopyridine carbons), 48.5–42.3 (piperazine), 21.5 (COCH₃), 14.2 (CH₃).
High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₂₁H₂₂ClN₅O₂ (calculated [M+H]⁺: 436.1542, observed: 436.1539).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action for 1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the suppression of microbial growth .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from the pyrazolone () and pyrrolidine-dione () scaffolds. This core likely enhances π-π stacking interactions in biological targets compared to simpler piperazine derivatives () .
- The chloro and methyl substituents on the pyrazolo-pyridine ring may improve metabolic stability compared to unsubstituted analogs .
- The piperazine-carbonyl group introduces hydrogen-bonding capability, similar to the sulfanyl and trifluoromethyl groups in , which are critical for receptor binding .
Pharmacological Activities
Table 2: Pharmacological Comparison
Key Observations :
- The target compound’s dual pyrazolo-pyridine and piperazine motifs may synergize for multitarget activity, unlike simpler piperazine derivatives () or pyrazolones ().
Physicochemical Properties
Biological Activity
The compound 1-(4-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperazin-1-yl)ethan-1-one is a novel derivative within the pyrazolo[3,4-b]pyridine class, recognized for its diverse biological activities, particularly in oncology. This article synthesizes current research findings regarding its biological activity, including anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazolo[3,4-b]pyridine moiety substituted with a piperazine group. The molecular formula is , and it has a molecular weight of approximately 449.9 g/mol. The presence of the chloro and methyl groups on the pyrazole ring enhances its potential biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and inhibit tumor growth in vivo without affecting normal cell proliferation. Specifically:
- Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range (0.75–4.15 μM) against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : The anticancer effects are attributed to multiple mechanisms, including:
Structure-Activity Relationships (SAR)
The biological efficacy of this compound is influenced by its structural components. Key observations include:
- Substituents : Variations in substituents at the 3 and 5 positions of the pyrazolo ring significantly affect potency.
- Piperazine Linkage : The piperazine moiety enhances solubility and bioavailability, contributing to improved therapeutic profiles .
In Vitro Studies
In vitro studies have highlighted the compound's ability to selectively target cancer cells while sparing normal cells. For example:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 2.5 | Induces apoptosis |
| HCT116 | 1.8 | Inhibits proliferation |
| HepG2 | 3.0 | Cytotoxic effects |
These findings indicate that the compound's selective toxicity could be harnessed for therapeutic applications in oncology.
In Vivo Studies
In vivo evaluations using orthotopic breast cancer models revealed that treatment with this compound resulted in significant tumor growth inhibition without systemic toxicity . The compound was well-tolerated, indicating its potential for further development as an anticancer agent.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of aromatic acid chlorides with pyrazolo-pyridine intermediates. Key steps include:
- Coupling reactions : Use of 4-aminoantipyrine derivatives and chloro-methyl-phenyl pyrazolo[3,4-b]pyridine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
- Piperazine functionalization : Introduction of the piperazine-ethanone moiety via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like triethylamine .
Optimization : Yield and purity depend on temperature control (80–120°C), solvent selection (e.g., dichloromethane for low reactivity steps), and stoichiometric ratios (1:1.2 for acyl chloride to amine intermediates). Chromatographic purification is critical for isolating the final product .
Basic: What analytical techniques are most effective for structural characterization?
A combination of spectroscopic and crystallographic methods is essential:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) .
- X-ray crystallography : Resolves stereochemistry and confirms the piperazine-pyrazole core geometry. For example, bond angles of 112–118° between pyridine and piperazine rings are typical .
Advanced: How can computational modeling predict biological interactions of this compound?
Molecular docking and density functional theory (DFT) simulations are used to:
- Identify binding sites : The pyrazolo-pyridine core shows affinity for kinase domains (e.g., CDK2), while the piperazine-ethanone group may interact with GPCRs .
- Assess electronic properties : HOMO-LUMO gaps (~4.5 eV) predict reactivity, with the chloro-methyl group enhancing electrophilicity at the pyridine ring .
Validation : Cross-validate with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to refine models .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Structural analogs : Compare with similar compounds (e.g., 1-(4-{4-chloro-3-methoxyphenyl}piperazinyl derivatives) to isolate substituent effects .
Resolution : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and use orthogonal methods (e.g., SPR for binding affinity) .
Advanced: What strategies improve selectivity in target binding?
To minimize off-target effects:
- Substituent tuning : Replace the 4-chloro group with bulkier halogens (e.g., Br) to sterically hinder non-specific interactions .
- Pharmacophore mapping : Retain the pyrazolo[3,4-b]pyridine-piperazine scaffold while modifying the ethanone moiety to enhance hydrogen bonding with active sites .
Validation : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-ligand displacement) .
Basic: How should stability and storage conditions be managed for this compound?
- Stability : Susceptible to hydrolysis in aqueous environments; store desiccated at –20°C .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the pyrazole ring .
Advanced: What methodologies assess pharmacokinetic properties like absorption and metabolism?
- In vitro ADME :
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ > 30 mins desirable) .
- In silico tools : SwissADME predicts moderate bioavailability (F ≈ 50%) due to moderate LogP (~3.2) .
Advanced: How do structural modifications influence biological activity?
- Piperazine substitution : Replacing the ethanone group with a trifluoromethyl moiety increases lipophilicity, enhancing blood-brain barrier penetration .
- Pyrazole core halogenation : 4-Chloro groups improve kinase inhibition (e.g., IC₅₀ = 0.8 μM vs. 2.1 μM for non-halogenated analogs) .
Basic: What are key differences between this compound and structurally related pyrazolo-pyridine derivatives?
Advanced: How can researchers validate crystallographic data for structural accuracy?
- Refinement metrics : Ensure R-factor < 0.05 and wR2 < 0.15 during X-ray data refinement .
- Comparative analysis : Overlay DFT-optimized structures with crystallographic coordinates (RMSD < 0.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
